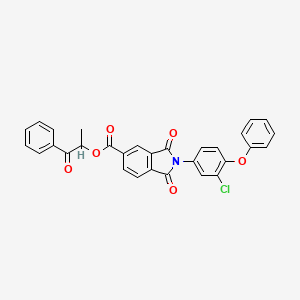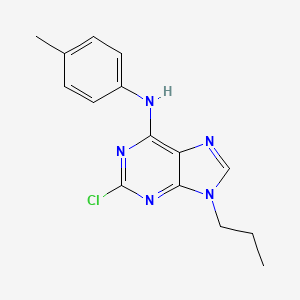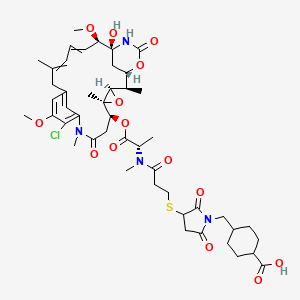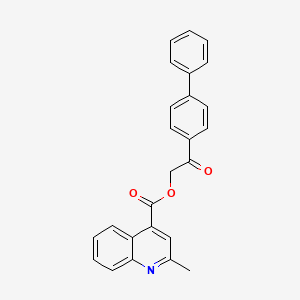![molecular formula C14H15N5O B12465537 2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B12465537.png)
2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a 3-methylphenyl group attached to the pyrazole ring. This unique structure contributes to its biological activity and potential therapeutic applications .
Méthodes De Préparation
One common synthetic route includes the condensation of enaminonitrile with urea under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key enzyme in the regulation of the cell cycle, and its inhibition leads to cell cycle arrest at the G1 phase, preventing cell proliferation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby blocking the enzyme’s activity . This inhibition triggers downstream signaling pathways that result in apoptosis, or programmed cell death, in cancer cells .
Comparaison Avec Des Composés Similaires
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the 3-methylphenyl group, resulting in different biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, leading to different enzyme inhibition profiles.
Pyrido[2,3-d]pyrimidine: A fused pyrimidine derivative with a pyridine ring, showing distinct anticancer properties.
The uniqueness of 2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL lies in its specific structure, which allows for selective inhibition of CDK2 and its potential as a targeted anticancer agent .
Propriétés
Formule moléculaire |
C14H15N5O |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
2-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H15N5O/c1-10-3-2-4-11(7-10)19-14-12(8-18-19)13(15-5-6-20)16-9-17-14/h2-4,7-9,20H,5-6H2,1H3,(H,15,16,17) |
Clé InChI |
GOWHRQMNZYEGMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465464.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12465468.png)


![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12465495.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide](/img/structure/B12465497.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate](/img/structure/B12465514.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide](/img/structure/B12465516.png)



